molecular formula C6H9NOS B13558347 o-(2-(Thiophen-3-yl)ethyl)hydroxylamine

o-(2-(Thiophen-3-yl)ethyl)hydroxylamine

Cat. No.: B13558347
M. Wt: 143.21 g/mol
InChI Key: PCTOOBAVKKAKAB-UHFFFAOYSA-N
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Description

O-(2-(Thiophen-3-yl)ethyl)hydroxylamine (CAS 863991-13-3) is a chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features a molecular structure that incorporates a thiophene heterocycle linked to a hydroxylamine functional group via an ethyl chain. The thiophene moiety is a privileged scaffold in pharmaceutical development, known for its versatile therapeutic properties. Thiophene-based compounds have been extensively researched for a wide spectrum of biological activities, including use as antiviral agents , and have demonstrated antimicrobial, anti-inflammatory, and antitumor potential in various studies . Furthermore, the hydroxylamine group is a key pharmacophore in bioactive molecules and has been identified as a critical functional group in potent inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) . The integration of these two components into a single molecule makes this compound a valuable building block for constructing combinatorial libraries and a promising precursor for the synthesis of novel chemical entities aimed at unexplored biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

O-(2-thiophen-3-ylethyl)hydroxylamine

InChI

InChI=1S/C6H9NOS/c7-8-3-1-6-2-4-9-5-6/h2,4-5H,1,3,7H2

InChI Key

PCTOOBAVKKAKAB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CCON

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-(2-(Thiophen-3-yl)ethyl)hydroxylamine typically involves the reaction of thiophene derivatives with hydroxylamine. One common method includes the use of thiophene-3-carboxaldehyde, which undergoes a reductive amination with hydroxylamine under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process often requires careful control of reaction parameters such as temperature, pressure, and pH to optimize the production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which o-(2-(Thiophen-3-yl)ethyl)hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxylamine group can form hydrogen bonds with active site residues .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of o-(2-(Thiophen-3-yl)ethyl)hydroxylamine with structurally or functionally related compounds, based on the provided evidence:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Applications Key Properties Toxicity Notes
This compound C₆H₉NOS (estimated) Hydroxylamine, thiophene Hypothesized: polymer synthesis, drug intermediates Likely polar, moderate solubility in organic solvents Not reported in evidence
O-(2-Trimethylsilylethyl)hydroxylamine HCl C₅H₁₆ClNOSi Hydroxylamine, trimethylsilyl Organic synthesis (protecting groups) Lipophilic due to silyl group; hygroscopic Irritant (requires first-aid measures)
Thiophene fentanyl HCl C₂₄H₂₆N₂OS•HCl Thiophene, piperidine, amide Opioid analgesic (designer drug) High lipid solubility enhances CNS penetration Toxicology "not thoroughly studied"
2-(3,4-Dihydroxyphenyl)ethylamine HCl (Dopamine HCl) C₈H₁₂ClNO₂ Catechol, ethylamine Neurotransmitter, treatment of shock Water-soluble, polar Well-characterized cardiovascular effects
5b: 2-methyl-5-nitro-1-[2-[1-phenyl-2-(thiophen-3-yl)ethoxy]ethyl]-1H-imidazole C₁₉H₂₀N₄O₃S Nitroimidazole, thiophene, ethyl Antibacterial agent Stability from nitro group; moderate lipophilicity Not reported in evidence
Etophylline C₉H₁₂N₄O₃ Xanthine, hydroxyethyl Bronchodilator, cardiac stimulant Molecular weight 224.2; moderate solubility Standard xanthine toxicity (e.g., tremors)

Key Comparisons

Functional Group Reactivity

  • The hydroxylamine group in This compound contrasts with the silyl-protected hydroxylamine in O-(2-Trimethylsilylethyl)hydroxylamine HCl , where the trimethylsilyl group reduces nucleophilicity but enhances stability during synthesis .
  • Compared to Dopamine HCl , which has a catechol group for receptor binding, the thiophene in the target compound may prioritize electronic conjugation over hydrogen bonding .

Pharmacological vs. Material Science Applications Thiophene fentanyl HCl and 5b highlight thiophene’s role in bioactive molecules, suggesting the target compound could serve as a precursor in drug design .

Physicochemical Properties

  • The ethyl-thiophene linker in the target compound likely enhances solubility in organic media compared to purely aromatic hydroxylamines (e.g., catechol derivatives like dopamine) .
  • The sulfur atom in thiophene may improve charge transport in conjugated polymers, a property leveraged in fluorene-based copolymers .

Toxicity and Safety

  • Unlike Thiophene fentanyl HCl , which lacks comprehensive toxicology data, Dopamine HCl has well-documented effects due to its clinical use . The target compound’s safety profile remains unstudied but may require precautions similar to hydroxylamine derivatives (e.g., irritancy) .

Biological Activity

o-(2-(Thiophen-3-yl)ethyl)hydroxylamine is a compound that incorporates a thiophene moiety, known for its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C8H10N2S\text{C}_8\text{H}_{10}\text{N}_2\text{S}

This compound features a hydroxylamine functional group attached to a thiophene ring, which contributes to its reactivity and biological significance.

Biological Activity Overview

Compounds containing thiophene rings have been extensively studied for their biological activities, including antibacterial, antifungal, and anticancer properties. The introduction of hydroxylamine enhances the reactivity and potential biological interactions of the compound.

Antibacterial Activity

Research indicates that thiophene derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including resistant strains.

Table 1: Antibacterial Activity of Thiophene Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
5-MethylthiopheneS. aureus16 µg/mL
2-Thiophenecarboxylic acidP. aeruginosa64 µg/mL

The mechanism by which this compound exerts its antibacterial effects likely involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The hydroxylamine group may act as a nucleophile, attacking electrophilic sites in bacterial enzymes.

Case Studies

Several case studies have highlighted the therapeutic potential of thiophene derivatives:

  • Case Study on Antimicrobial Resistance : A study published in Antimicrobial Agents and Chemotherapy demonstrated that a derivative similar to this compound effectively reduced biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an adjunct therapy in treating resistant infections .
  • Cancer Research : In a recent investigation into the anticancer properties of thiophene derivatives, it was found that compounds with similar structures induced apoptosis in cancer cell lines through the activation of caspase pathways . This highlights the potential application of this compound in oncology.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for o-(2-(Thiophen-3-yl)ethyl)hydroxylamine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling thiophen-3-yl derivatives with hydroxylamine precursors. For example, a common approach is reacting 3-(2-chloroethyl)thiophene with hydroxylamine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. Solvent choice (polar aprotic vs. protic) significantly impacts reaction efficiency, with DMF yielding >70% under inert gas protection . Characterization via ¹H/¹³C NMR and HPLC-PDA is critical to confirm structural integrity and purity .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Methodological Answer : The compound is sensitive to light and moisture. Store in amber vials under nitrogen at –20°C. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products like thiophene oxides. Use desiccants and inert atmospheres during experimental handling .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use ¹H NMR (DMSO-d₆, 400 MHz) to identify the hydroxylamine proton (δ 5.2–5.5 ppm) and thiophene protons (δ 6.8–7.3 ppm). FT-IR confirms N–O and C–S bonds (peaks at 1020 cm⁻¹ and 680 cm⁻¹, respectively). High-resolution mass spectrometry (HRMS) validates molecular weight within ±2 ppm error .

Advanced Research Questions

Q. How does the thiophene moiety influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The thiophen-3-yl group enhances electron density at the ethyl chain, facilitating nucleophilic attacks. For example, in Suzuki-Miyaura coupling, the ethyl hydroxylamine acts as a directing group, enabling regioselective cross-coupling at the thiophene ring. DFT calculations (B3LYP/6-31G*) can model charge distribution to predict reactive sites .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies often arise from metabolic instability. Use LC-MS/MS to identify metabolites (e.g., sulfoxidation products) in plasma. Adjust experimental designs by incorporating metabolic inhibitors (e.g., 1-aminobenzotriazole) or prodrug formulations to enhance bioavailability. Compare IC₅₀ values across cell lines and animal models .

Q. How can researchers optimize the compound’s pharmacokinetic profile for CNS-targeted applications?

  • Methodological Answer : Modify the hydroxylamine group to improve blood-brain barrier (BBB) penetration. Introduce lipophilic substituents (e.g., methyl groups) and assess logP values via shake-flask assays. In silico models (e.g., SwissADME) predict BBB permeability. Validate with in vivo microdialysis in rodent models .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer : Use nonlinear regression (four-parameter logistic model) to calculate LD₅₀/LC₅₀. Apply ANOVA with post-hoc Tukey tests for group comparisons. Include Hill slopes to assess cooperativity in dose-response curves. Reproducibility requires ≥3 biological replicates and blinded data analysis .

Q. How should researchers address batch-to-batch variability in synthetic yields?

  • Methodological Answer : Implement quality-by-design (QbD) principles. Use DOE (Design of Experiments) to identify critical process parameters (e.g., temperature, catalyst loading). Monitor reaction progress via in-situ IR or Raman spectroscopy. Statistical process control (SPC) charts can track variability and optimize conditions .

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